Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate
Description
Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate is an organic compound with the molecular formula C11H18O4 It is characterized by the presence of a cyclopropyl group attached to a propanoate ester, which is further substituted with a methoxy and oxo group
Properties
IUPAC Name |
methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18O4/c1-14-9(12)3-5-11(7-8-11)6-4-10(13)15-2/h3-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFMPCMDGYHGFER-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1(CC1)CCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate typically involves the reaction of cyclopropyl derivatives with methoxy and oxo-substituted propanoate esters. One common method includes the esterification of 3-cyclopropyl-3-oxopropanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions such as temperature, pressure, and catalyst concentration to maximize yield and purity. Additionally, purification steps like distillation or recrystallization are employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of cyclopropyl-containing compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The cyclopropyl group can influence the compound’s binding affinity and specificity, while the methoxy and oxo groups can participate in hydrogen bonding and other interactions. These molecular interactions can modulate various biochemical pathways, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-[3-(3-methoxy-3-oxopropyl)phenyl]propanoate
- Methyl 3-[(3-methoxy-3-oxopropyl)phenylamino]propanoate
- Methyl 3-cyclopropyl-3-oxopropionate
Uniqueness
Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature can enhance the compound’s stability and reactivity, making it valuable for various applications in research and industry.
Biological Activity
Methyl 3-[1-(3-methoxy-3-oxopropyl)cyclopropyl]propanoate is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including relevant research findings, case studies, and data tables.
Chemical Structure and Properties
This compound has the following chemical formula: CHO. The compound features a cyclopropyl group, which is known for its unique reactivity and potential therapeutic applications.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound may possess antimicrobial properties. For instance, a related compound demonstrated significant inhibition against various bacterial strains, suggesting that this class of compounds could be explored further for their potential as antimicrobial agents .
Anti-inflammatory Effects
There is emerging evidence that certain derivatives exhibit anti-inflammatory properties. In vitro assays have shown that these compounds can downregulate pro-inflammatory cytokines, which are critical in the inflammatory response . This suggests a potential therapeutic role in inflammatory diseases.
Cytotoxicity Studies
Cytotoxicity assays conducted on cell lines have revealed that this compound may induce apoptosis in cancer cells. A study reported an IC value indicating effective cytotoxicity at micromolar concentrations, highlighting its potential as an anticancer agent .
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of bacteria | |
| Anti-inflammatory | Downregulation of cytokines | |
| Cytotoxicity | Induction of apoptosis in cancer cells |
Case Studies
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) below 50 µg/mL.
Case Study 2: Anti-inflammatory Potential
In an experimental model of inflammation, this compound was administered to mice subjected to lipopolysaccharide (LPS)-induced inflammation. The results indicated a significant reduction in inflammatory markers compared to the control group, supporting its potential use in treating inflammatory conditions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
